molecular formula C10H9ClN2 B1460170 1-Chloro-N-methylisoquinolin-8-amine CAS No. 1374652-55-7

1-Chloro-N-methylisoquinolin-8-amine

Cat. No.: B1460170
CAS No.: 1374652-55-7
M. Wt: 192.64 g/mol
InChI Key: HIKGPMOBHDXOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-N-methylisoquinolin-8-amine is an organic chemical compound classified as an isoquinoline derivative. Isoquinolines are a type of compound that has a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

The synthesis of 1-Chloro-N-methylisoquinolin-8-amine typically involves several steps. One common method includes the chlorination of N-methylisoquinolin-8-amine. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-Chloro-N-methylisoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-N-methylisoquinolin-8-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-N-methylisoquinolin-8-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-N-methylisoquinolin-8-amine can be compared with other isoquinoline derivatives, such as quinolin-8-amines and quinoxalines. These compounds share a similar bicyclic structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific chlorine and methyl substitutions, which confer distinct chemical properties and reactivity .

Similar compounds include:

  • Quinolin-8-amines
  • Quinoxalines
  • Other chlorinated isoquinoline derivatives

Properties

IUPAC Name

1-chloro-N-methylisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-12-8-4-2-3-7-5-6-13-10(11)9(7)8/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKGPMOBHDXOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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